molecular formula C14H15NO4 B2738887 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid CAS No. 879151-90-3

5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid

Cat. No.: B2738887
CAS No.: 879151-90-3
M. Wt: 261.277
InChI Key: HMLGGFSSMVUDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid is a polycyclic heteroaromatic compound combining indole and furan moieties. The structure features a fused furo[3,2-g]indole core substituted with an ethoxy group at position 5, a methyl group at position 2, and a carboxylic acid at position 5. Its synthesis likely involves strategies analogous to related indole derivatives, such as Vilsmeier-Haack formylation (as seen in ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate synthesis ) or acetylation reactions under basic conditions .

Properties

IUPAC Name

5-ethoxy-2-methyl-3,8-dihydro-2H-furo[3,2-g]indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-11-5-8-4-7(2)19-13(8)12-9(11)6-10(15-12)14(16)17/h5-7,15H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLGGFSSMVUDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=C(NC2=C3C(=C1)CC(O3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding pockets and form stable complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogs include:

5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole (Compound 4, ) :

  • Substituents : Ethoxycarbonyl (C5), acetoxy (C7), and a partially hydrogenated naphthoindole core.
  • Key Differences : Lacks the fused furan ring and carboxylic acid group present in the target compound.
  • Synthesis : Acetyl chloride and K₂CO₃ in methyl ethyl ketone, followed by chromatographic purification .
  • Physical Properties : Melting point 186–192°C; IR bands at 1745 cm⁻¹ (ester C=O) and 1675 cm⁻¹ (amide C=O) .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (–8): Substituents: Chloro (C7), methyl (C3), and carboxylic acid (C2). Key Differences: Simpler indole scaffold without a fused furan ring.

Ethyl 5-Methoxy-1H-indole-2-carboxylate () :

  • Substituents : Methoxy (C5), ethyl ester (C2).
  • Synthesis : Vilsmeier-Haack formylation with POCl₃/DMF .

Spectroscopic and Physical Properties

Compound Melting Point (°C) Key IR Bands (cm⁻¹) Notable NMR Features
Target Compound (Hypothetical) N/A ~1700–1750 (carboxylic acid C=O) Ethoxy (δ 1.2–1.4 ppm, triplet), methyl (δ 2.1–2.3 ppm)
5-Ethoxycarbonyl-7-acetoxy-indole (Cpd 4) 186–192 1745 (ester), 1675 (amide) Ethoxy protons at δ 1.4 ppm (triplet)
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid N/A ~1680–1700 (carboxylic acid C=O) Chloro substituent (δ 7.3–7.5 ppm)

Biological Activity

5-Ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C₁₃H₁₅NO₃
  • Molecular Weight : 261.27 g/mol
  • CAS Number : 879151-90-3

The structure includes a furoindole core which is known for its diverse pharmacological properties.

Synthesis

The synthesis of 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid typically involves multi-step reactions that include cyclization and functionalization processes. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of indole compounds, including 5-ethoxy-2-methyl-2H,3H-furo[3,2-g]indole-7-carboxylic acid, exhibit significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)15.63Induction of apoptosis via caspase activation
HCT-116 (Colon)1.54Cell cycle arrest at G1 phase
A549 (Lung)0.12 - 2.78Inhibition of tubulin polymerization

These findings suggest that the compound may act through multiple mechanisms including apoptosis induction and cell cycle disruption.

Antibacterial Activity

In addition to anticancer properties, the compound has shown promising antibacterial activity. Studies have reported the minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC Value (mM)
Escherichia coli>20.48
Micrococcus luteus0.1

The antibacterial effect is attributed to the ability of the furoindole structure to interact with bacterial membranes and inhibit essential cellular processes.

The biological activity of 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate caspases leading to programmed cell death in cancer cells.
  • Inhibition of Tubulin Polymerization : Similar to other indole derivatives, it may disrupt microtubule dynamics which is crucial for cell division.
  • Antibacterial Mechanism : The presence of functional groups allows for hydrogen bonding interactions with bacterial enzymes or structural proteins.

Case Studies and Research Findings

A notable study examined the effect of various derivatives on cancer cell lines and reported that modifications in the chemical structure significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups enhanced potency against specific cancer types.

Example Case Study

In a recent investigation published in MDPI, derivatives similar to 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid were tested against human leukemia cells. The results demonstrated that certain modifications led to IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating a potential for development as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid?

  • Answer : The compound can be synthesized via multi-step procedures involving acylation, alkylation, and cyclization. For example:

  • Step 1 : Acylation of an indole precursor (e.g., ethyl 5-chloro-1H-indole-2-carboxylate) with acyl chlorides under anhydrous AlCl₃ catalysis in 1,2-dichloroethane (reflux, argon atmosphere) .

  • Step 2 : Reduction using triethylsilane to stabilize intermediates .

  • Step 3 : Functional group modifications (e.g., ethoxy group introduction) via nucleophilic substitution or condensation .

  • Purification : Combiflash chromatography (0–40% ethyl acetate in hexane) is recommended for isolating intermediates .

    Table 1 : Key Reaction Parameters

    StepReagents/ConditionsYield Optimization Tips
    1Acyl chloride, AlCl₃, 1,2-DCE, 2–3 h refluxMonitor via TLC (25–33% EtOAc/hexane)
    2Triethylsilane, ambient temperatureEnsure anhydrous conditions to prevent side reactions

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Answer : Use spectroscopic and chromatographic methods:

  • NMR : Confirm substituent positions (e.g., ethoxy group at C5, methyl at C2) .
  • Mass Spectrometry (MS) : Validate molecular weight (expected m/z ~319–330 g/mol for similar indole derivatives) .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What precautions are necessary for handling this compound?

  • Answer :

  • PPE : Wear P95 respirators, chemical-resistant gloves, and lab coats due to potential respiratory/eye irritation .
  • Storage : Store in sealed containers at RT, away from moisture .
  • Waste Disposal : Avoid drainage systems; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer :

  • Functional Group Modifications : Replace the ethoxy group with bulkier substituents (e.g., cyclopentyl) to enhance receptor binding .

  • Scaffold Hybridization : Fuse with quinazoline or pyridine moieties to improve metabolic stability (see furoindole-quinazoline hybrids in ).

  • QSAR Modeling : Use computational tools to predict logP and polar surface area for blood-brain barrier permeability .

    Table 2 : SAR Insights from Analogous Compounds

    ModificationObserved EffectReference
    Ethoxy → CyclopentylIncreased binding affinity by 3-fold
    Furoindole-quinazoline hybridEnhanced kinase inhibition (IC₅₀ < 100 nM)

Q. How to resolve contradictions in reported synthetic yields for similar indole derivatives?

  • Answer :

  • Reaction Monitoring : Use real-time TLC or HPLC to identify side products (e.g., abnormal Fischer indole products as in ).
  • Parameter Adjustments : Optimize temperature (e.g., 80°C vs. reflux) and catalyst loading (AlCl₃: 1.1–1.5 eq.) to suppress competing pathways .

Q. What strategies stabilize reactive intermediates during synthesis?

  • Answer :

  • Intermediate Trapping : Use sodium borohydride to reduce unstable aldehydes to hydroxymethyl derivatives .
  • Protection/Deprotection : Temporarily block carboxylic acid groups with ethyl esters to prevent decarboxylation .

Q. How to design analogs for improved metabolic stability?

  • Answer :

  • Isosteric Replacement : Substitute the furan oxygen with sulfur (thiophene analogs) .
  • Prodrug Strategies : Convert the carboxylic acid to an ethyl ester for enhanced oral bioavailability .

Methodological Notes

  • Contradiction Analysis : Cross-validate spectral data (e.g., NMR shifts) with computational predictions (DFT) to resolve structural ambiguities .
  • Experimental Design : Include control reactions (e.g., unsubstituted indole analogs) to isolate substituent effects in SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.